Cas no 19773-24-1 (Peimisine)

Peimisine structure
Peimisine structure
Product Name:Peimisine
CAS No:19773-24-1
MF:C27H41NO3
MW:427.619348287582
MDL:MFCD30207851
CID:95027
PubChem ID:161294
Update Time:2025-04-18

Peimisine Chemical and Physical Properties

Names and Identifiers

    • peimisine
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR) - 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b - octadecahydro-3-hydroxy-3',6',10,11b-tetraMethylspiro [9H-benzo[a]fluorene-9,2'(3'H)- furo[3,2-b]pyridin]-5(6H)-one
    • (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
    • 11-Deoxo-6-oxo-5α,6-dihydrojervine
    • Ebeiensine
    • (23R)-17,23-epoxy-
    • (23R)-17,23-Epoxy-3β-hydroxy-5α-veratr-12-en-6-on
    • (23R)-17,23-epoxy-3β-hydroxy-5α-veratr-12-en-6-one
    • Spiro[9H-benzo[a]fluorene-9,2
    • (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
    • (3'Ar,4aR,6aS,6bR,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,
    • 139893-27-9
    • Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta,5alpha,23beta)-
    • DTXSID10930647
    • CHEBI:184086
    • MFCD30207851
    • AS-75344
    • 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-5-one
    • Pemissine
    • Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta)-
    • AC-34008
    • 1ST178246
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-icosahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
    • NS00094278
    • CS-3730
    • KYELXPJVGNZIGC-GKFGJCLESA-N
    • 19773-24-1
    • HY-N0214
    • Peimissine
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one, 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-, (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
    • SCHEMBL20544867
    • AKOS015888866
    • DA-56673
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
    • (-)-Ebeiensine
    • CHEMBL5421068
    • FP26783
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',1 0,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one;(3b)-17,23-Epoxy-3-hydroxyveratrama
    • DK8227XD8Y
    • 11-Deoxo-6-oxo-5alpha,6-dihydrojervine
    • Peimisine
    • MDL: MFCD30207851
    • Inchi: 1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
    • InChI Key: KYELXPJVGNZIGC-GKFGJCLESA-N
    • SMILES: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@]21CC[C@@H]1C(=C2C)C[C@@H]2[C@@]3(C)CC[C@@H](C[C@@H]3C(C[C@H]21)=O)O

Computed Properties

  • Exact Mass: 427.30900
  • Monoisotopic Mass: 427.30864417 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 0
  • Complexity: 821
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • Molecular Weight: 427.6
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.17
  • Melting Point: 270 ºC
  • Boiling Point: 573.0±50.0 °C at 760 mmHg
  • Flash Point: 300.3±30.1 °C
  • PSA: 58.56000
  • LogP: 4.58960

Peimisine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N0214-10mM*1mLinDMSO
Peimisine
19773-24-1 99.51%
10mM*1mLinDMSO
¥1815 2023-07-26
MedChemExpress
HY-N0214-5mg
Peimisine
19773-24-1 99.51%
5mg
¥1650 2024-05-24
MedChemExpress
HY-N0214-10mg
Peimisine
19773-24-1 99.51%
10mg
¥2475 2024-05-24
S e l l e c k ZHONG GUO
S0907-1mg
Peimisine
19773-24-1
1mg
¥1629.81 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P115733-20mg
Peimisine
19773-24-1 ,≥98%
20mg
¥5933.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P115733-5mg
Peimisine
19773-24-1 ,≥98%
5mg
¥2080.90 2023-09-01
ChemFaces
CFN98144-20mg
Peimisine
19773-24-1 >=98%
20mg
$288 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0331-20mg
Peimisine
19773-24-1 HPLC≥98%
20mg
¥1900元 2023-09-15
DC Chemicals
DCB-030-20 mg
peimisine
19773-24-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BP1074-20mg
Peimisine
19773-24-1 98%
20mg
$96 2023-09-20
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD